molecular formula C16H16N4O4S2 B14410483 3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine CAS No. 86180-50-9

3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B14410483
CAS No.: 86180-50-9
M. Wt: 392.5 g/mol
InChI Key: UFCSKLAPWQMGIW-UHFFFAOYSA-N
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Description

3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine: is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of two benzenesulfonyl groups attached to the triazole ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of Benzenesulfonyl Groups: The benzenesulfonyl groups are introduced through a sulfonation reaction. This involves the reaction of the triazole ring with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Final Assembly: The final compound is obtained by coupling the sulfonated triazole with a suitable amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzenesulfonyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the benzenesulfonyl groups.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It can modulate pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonyl chloride

Uniqueness

3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine stands out due to its unique triazole ring structure combined with benzenesulfonyl groups, offering distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

86180-50-9

Molecular Formula

C16H16N4O4S2

Molecular Weight

392.5 g/mol

IUPAC Name

3,5-bis(benzenesulfonylmethyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H16N4O4S2/c17-20-15(11-25(21,22)13-7-3-1-4-8-13)18-19-16(20)12-26(23,24)14-9-5-2-6-10-14/h1-10H,11-12,17H2

InChI Key

UFCSKLAPWQMGIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(N2N)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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